![molecular formula C10H6N2O4S B1607925 5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione CAS No. 34301-40-1](/img/structure/B1607925.png)
5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione
Übersicht
Beschreibung
5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione is a chemical compound with the formula C₁₀H₆N₂O₄S . It is a compound of interest in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of 5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione consists of a thiazolane ring attached to a nitrophenyl group . The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
While specific chemical reactions involving 5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione are not available, similar compounds have been used in various reactions. For example, the catalytic reduction of 4-nitrophenol has been used as a benchmark reaction to assess the activity of nanostructured materials .Physical And Chemical Properties Analysis
5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione is a compound with a melting point of 266-268°C . More detailed physical and chemical properties would require further experimental analysis.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis of N-confused Porphyrin Derivatives : 5,5-Dimethylcyclohexane-1,3-dione and related active methylene compounds have been utilized in reactions with N-confused porphyrin, leading to novel N-confused porphyrin derivatives without the need for any catalyst. These derivatives were synthesized to explore their potential in photodynamic therapy and as components in electronic devices due to their unique electronic properties (Li et al., 2011).
Antimicrobial and Antiviral Activities
Antiproliferative Activity Against Human Cancer Cell Lines : Novel thiazolidinedione derivatives, including those similar to 5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione, have been synthesized and evaluated for their antiproliferative effects against various carcinoma cell lines. These compounds have shown potent activity, highlighting the importance of the nitro group on the thiazolidinone moiety for their activity (Chandrappa et al., 2008).
Antimicrobial Activity : A series of thiazolidinedione derivatives has been tested for in vitro antibacterial activity against several bacterial strains, including Staphylococcus aureus and Bacillus subtilis. These studies have revealed that compounds with specific substituents show good antimicrobial properties, indicating their potential as lead compounds for developing new antimicrobial agents (Prakash et al., 2011).
Materials Science
Conformational Polymorphism in Pharmaceuticals : The study of polymorphism, including that of thiazolidinedione derivatives, is crucial for understanding the physicochemical properties of pharmaceuticals. Conformational polymorphism affects drug stability, solubility, and bioavailability. Research in this area aims to improve pharmaceutical formulations by selecting the most stable polymorphic form (Yu et al., 2000).
Corrosion Inhibition
Corrosion Inhibition Performance : Thiazolidinedione derivatives have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. These studies have shown that certain derivatives can effectively inhibit corrosion, which is crucial for extending the lifespan of metal structures and components in industrial applications (Yadav et al., 2015).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for 5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione are not available, similar compounds have shown potential in various fields. For instance, indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that 5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione and similar compounds could also have potential applications in various fields.
Eigenschaften
IUPAC Name |
(5E)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4S/c13-9-8(17-10(14)11-9)5-6-1-3-7(4-2-6)12(15)16/h1-5H,(H,11,13,14)/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWADLBIRAWMTCN-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)S2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1607844.png)
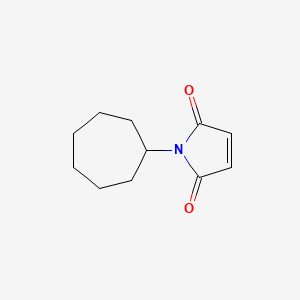
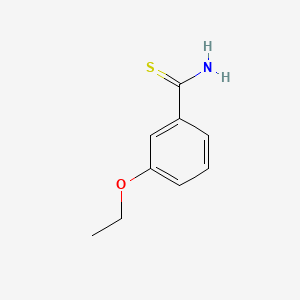
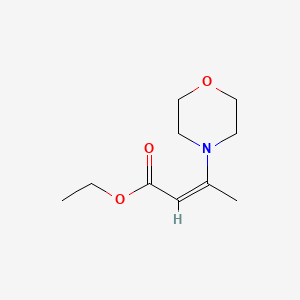
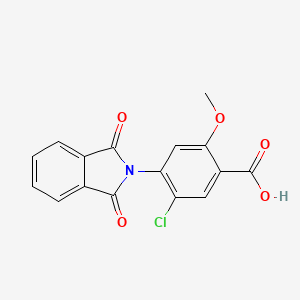
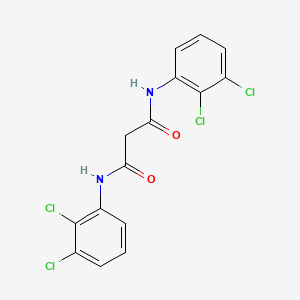
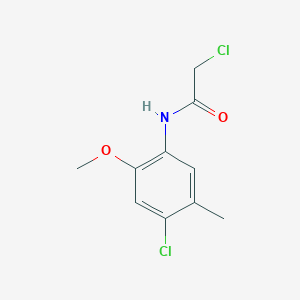
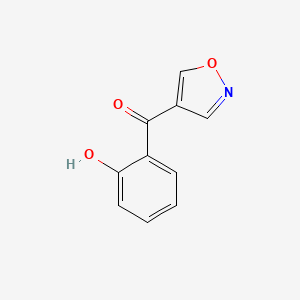
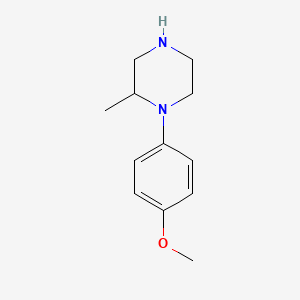
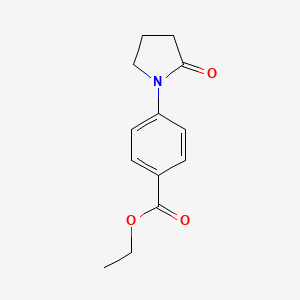
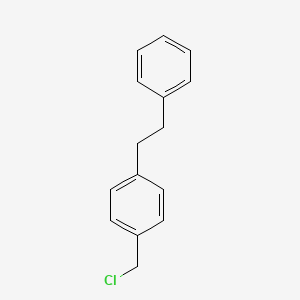
![3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole](/img/structure/B1607861.png)
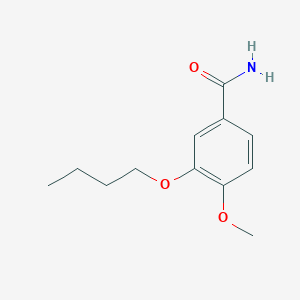
![1-[4-Bromo-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methylpyrazol-1-yl]ethanone](/img/structure/B1607863.png)